Ethanimidamide, N-(2-fluorophenyl)-

Description

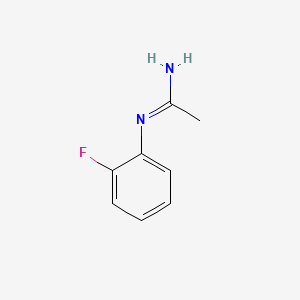

Ethanimidamide, N-(2-fluorophenyl)-, is an organic compound characterized by an amidine functional group substituted with a 2-fluorophenyl moiety. Based on available data, its molecular formula is C₈H₉FN₂O, with a molecular weight of 168.17 g/mol . The compound’s purity is noted as 95%, and it falls under the category C3 EN300-371070 .

Properties

CAS No. |

87356-46-5 |

|---|---|

Molecular Formula |

C8H9FN2 |

Molecular Weight |

152.17 g/mol |

IUPAC Name |

N'-(2-fluorophenyl)ethanimidamide |

InChI |

InChI=1S/C8H9FN2/c1-6(10)11-8-5-3-2-4-7(8)9/h2-5H,1H3,(H2,10,11) |

InChI Key |

GJFYEWVFFROKKM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=NC1=CC=CC=C1F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanimidamide, N-(2-fluorophenyl)- typically involves the reaction of 2-fluoroaniline with ethyl chloroformate, followed by the addition of ammonia. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of Ethanimidamide, N-(2-fluorophenyl)- may involve more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The use of automated systems and precise control of reaction parameters are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Ethanimidamide, N-(2-fluorophenyl)- undergoes various types of chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of corresponding amides.

Reduction: Using reducing agents such as lithium aluminum hydride, the compound can be reduced to its corresponding amine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions include amides, amines, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethanimidamide, N-(2-fluorophenyl)- has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethanimidamide, N-(2-fluorophenyl)- exerts its effects involves interactions with specific molecular targets. The fluorine atom in the phenyl ring enhances the compound’s ability to interact with biological molecules, potentially affecting various pathways and processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

3-Chloro-N-phenyl-phthalimide

Molecular Formula: C₁₄H₈ClNO₂ Molecular Weight: 257.67 g/mol Key Features:

- A cyclic imide with a chloro substituent and phenyl group.

- Used as a monomer for polyimide synthesis, requiring high purity for polymerization .

Comparison :

- Functional Group : Ethanimidamide features an amidine (-C(=NH)-NH₂), while 3-chloro-N-phenyl-phthalimide is a cyclic imide. The latter’s rigidity and thermal stability make it suitable for high-performance polymers, whereas amidines are more reactive in nucleophilic or coordination chemistry.

- Substituent Effects : The 2-fluorophenyl group in Ethanimidamide may confer distinct electronic properties compared to the chloro substituent in 3-chloro-N-phenyl-phthalimide. Fluorine’s electronegativity could enhance metabolic stability in bioactive compounds, while chlorine’s bulkiness may influence polymer crystallinity.

2-(2-Fluorophenyl)-N'-hydroxyethanimidamide

Molecular Formula : C₈H₉FN₂O

Molecular Weight : 168.17 g/mol

Key Features :

Comparison :

- Reactivity : The hydroxylamine group in 2-(2-fluorophenyl)-N'-hydroxyethanimidamide may participate in redox reactions or metal chelation, unlike Ethanimidamide’s simpler amidine structure.

Fluorophenyl-Substituted Piperidin Amides (e.g., para-methoxybutyryl fentanyl analogs)

Example Compound : N-(1-(2-fluorophenethyl)piperidin-4-yl)-N-(2-fluorophenyl)propionamide

Key Features :

Comparison :

- However, the 2-fluorophenyl group is a shared feature, which in these analogs enhances lipophilicity and blood-brain barrier penetration.

- Regulatory Status : Fluorophenyl piperidin amides are frequently controlled substances, whereas amidines like Ethanimidamide may have unexplored pharmacological profiles.

Data Table: Key Properties of Ethanimidamide and Comparators

Research Findings and Implications

- Synthetic Challenges : High-purity synthesis of fluorophenyl-substituted compounds (e.g., amidines or imides) is critical for applications like polymer science or drug development .

- Substituent Impact : Fluorine’s electronegativity and small atomic radius enhance stability and bioavailability compared to bulkier halogens like chlorine .

- Unmet Needs : Ethanimidamide, N-(2-fluorophenyl)-, warrants further study to explore its utility in catalysis, coordination chemistry, or as a bioactive precursor.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.